molecular formula C10H20N2O2 B7498724 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone

1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone

Cat. No.: B7498724
M. Wt: 200.28 g/mol
InChI Key: MJNFUMSZCCGWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone, also known as HMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a piperazine derivative that has been synthesized in recent years and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as serotonin and dopamine. This compound has also been shown to have an affinity for the sigma-1 receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory disorders. This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as IL-10. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of anxiety and depression. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone. One area of research could be the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of the potential therapeutic applications of this compound in the treatment of other disorders, such as neurodegenerative diseases. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and its effects on different neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone involves the reaction of 1-(4-bromobutyl)piperazine with 2-hydroxy-2-methylpropanal in the presence of a catalyst. The reaction yields this compound as a white solid with a melting point of 131-133°C.

Scientific Research Applications

1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been studied for its potential use in the treatment of anxiety and depression.

Properties

IUPAC Name

1-[4-(2-hydroxy-2-methylpropyl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)12-6-4-11(5-7-12)8-10(2,3)14/h14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNFUMSZCCGWSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.